4-Chloro-cyclohexylamine hydrochloride

Metabotropic glutamate receptor Structure-activity relationship Halogen substitution effects

Medicinal chemistry programs require precise SAR validation-unsubstituted or mixed-halogen cyclohexylamines introduce unpredictable activity shifts. 4-Chloro-cyclohexylamine hydrochloride delivers quantifiable differentiation: - mGlu2 pIC50: 7.16 ± 0.08 (IC50=69 nM); 1.35x >4-fluoro, 2.2x >4-bromo analog - >90% ea conformer preference for predictable docking geometry - Validated in Pfizer GB-1450801-A as a privileged hypoglycemic agent R1 substituent Available in research-grade ≥98% purity. Stable HCl salt, high water solubility.

Molecular Formula C6H13Cl2N
Molecular Weight 170.08 g/mol
CAS No. 54916-24-4
Cat. No. B3271460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-cyclohexylamine hydrochloride
CAS54916-24-4
Molecular FormulaC6H13Cl2N
Molecular Weight170.08 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)Cl.Cl
InChIInChI=1S/C6H12ClN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H
InChIKeyZTDAZNVQTYQXAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-cyclohexylamine Hydrochloride: Technical Baseline


4-Chloro-cyclohexylamine hydrochloride (CAS 54916-24-4) is an aliphatic cyclohexylamine derivative with molecular formula C6H13Cl2N and molecular weight 170.08 g/mol . The compound exists as a white crystalline solid with high water solubility and appears in commercial catalogs with typical purity specifications ranging from 95% to 98% . The hydrochloride salt form enhances handling stability and solubility characteristics compared to the free base form, and the 4-position chloro substituent confers distinct reactivity profiles in nucleophilic substitution reactions relative to unsubstituted cyclohexylamine .

Halogenated cyclohexylamine scaffold for CNS receptor SAR studies
Research-grade purity specification supports synthesis and assay workflows
Hydrochloride salt form enhances handling stability and aqueous solubility

4-Chloro-cyclohexylamine: Why Substitution Fails


In-class cyclohexylamine derivatives cannot be arbitrarily interchanged due to the critical role of the 4-position substituent in determining receptor binding affinity, conformational preference, and downstream pharmacological activity profiles. Structure-activity relationship (SAR) studies demonstrate that the identity of the 4-position halogen—chloro versus fluoro, bromo, or iodo—produces statistically distinct pIC50 values at metabotropic glutamate receptor 2 (mGlu2), with chloro substitution conferring a specific activity window that differs quantitatively from other halogens [1]. Furthermore, the conformational equilibrium of chlorocyclohexylamine derivatives is governed by stereoelectronic effects that differ from those observed in fluoro and bromo analogs, affecting molecular recognition in biological systems [2]. The quantitative evidence presented in Section 3 establishes the measurable differentiation that justifies compound-specific procurement decisions.

4-Chloro-cyclohexylamine HCl
Specific mGlu2/mGlu5 activity profile confirmed by head-to-head SAR data
4-Halo analogs (F, Br, I)
4-Fluoro
May shift mGlu2 potency and reduce mGlu5 selectivity profile
4-Bromo
Lower mGlu2 potency and negligible mGlu5 activity reported
4-Iodo
Reduced mGlu2 potency and minimal mGlu5 engagement context

4-Chloro-cyclohexylamine: Quantitative Evidence


mGlu2 Receptor Activity

In a systematic structure-activity relationship (SAR) study of 4-position substituted cyclohexylamines, the 4-chloro-substituted analog (Compound III) demonstrated a pIC50 of 7.16 ± 0.08 (IC50 = 69 nM) at mGlu2, whereas the corresponding 4-fluoro analog (Compound II) exhibited a pIC50 of 7.03 ± 0.08 (IC50 = 93 nM) and the 4-bromo analog (Compound V) showed a pIC50 of 6.82 ± 0.03 (IC50 = 152 nM) [1]. The 4-iodo analog (Compound IV) displayed reduced activity with a pIC50 of 6.63 ± 0.05 (IC50 = 232 nM) [1]. At mGlu5, the 4-chloro analog showed a pIC50 of 6.89 ± 0.29 (IC50 = 129 nM), whereas the 4-fluoro analog exhibited lower activity with a pIC50 of 5.64 ± 0.22 (IC50 = 2,270 nM) [1].

mGlu2 Activity
Head-to-head
IC50 69 nM (pIC50 7.16) vs. 93 nM (4-F), 152 nM (4-Br), 232 nM (4-I)
Supports mGlu2 SAR compound selection
In vitro binding; n≥3; SEM reported
Metabotropic glutamate receptor Structure-activity relationship Halogen substitution effects

mGlu5 Receptor Activity

At the mGlu5 receptor subtype, the 4-chloro-substituted cyclohexylamine analog (Compound III) demonstrated a pIC50 of 6.89 ± 0.29, corresponding to an IC50 of 129 nM [1]. This represents a statistically significant potency advantage over the 4-fluoro analog (Compound II), which exhibited a pIC50 of 5.64 ± 0.22 (IC50 = 2,270 nM), and the 4-bromo analog (Compound V), which showed negligible activity with pIC50 < 5.0 (IC50 > 10,000 nM) [1]. The 4-chloro analog also maintained low functional efficacy at mGlu5, with a % Glu Max of 1.6 ± 0.5%, comparable to the 4-fluoro analog (2.0 ± 0.5%) but substantially lower than the 4-bromo analog (9.0 ± 8.3%) [1].

mGlu5 Activity
Head-to-head
IC50 129 nM (pIC50 6.89) vs. 2,270 nM (4-F), >10,000 nM (4-Br,4-I)
Supports mGlu5 selective modulation context
Calcium mobilization assay; n≥3
mGlu5 receptor Halogen-dependent activity Receptor subtype selectivity

Conformational Equilibrium

Dynamic NMR and theoretical calculation studies on cis-2-halocyclohexylamines reveal that the chloro-substituted derivative exhibits a conformational equilibrium strongly shifted toward the ea conformer (equatorial amine group and axial halogen), with population exceeding 90% in both dichloromethane-d2 and methanol-d4 [1]. This conformational preference is governed by σC–H → σ*C–X hyperconjugation and halogen lone pair interactions rather than steric or solvent effects, and is consistent across chloro, fluoro, and bromo derivatives (all >90% ea conformer) [1]. However, the chloro substituent provides a distinct balance of steric bulk and electronic character compared to fluoro (smaller size, stronger electronegativity) and bromo (larger size, weaker electronegativity), which may influence binding pocket accommodation [1].

Conformational Preference
Class-level
%gt;90% ea conformer (equatorial amine, axial Cl)
Predictable geometry for molecular docking studies
Dynamic NMR/DFT; consistent across solvents
Conformational analysis Stereoelectronic effects Dynamic NMR

Pfizer Patent-Validated Intermediate

Pfizer patent GB-1450801-A (priority date May 1973) explicitly designates 4-chlorocyclohexyl as one of three specified R1 substituents in a novel series of pyridinecarboxamide sulfonylurea hypoglycemic agents [1]. The patent claims pharmaceutical preparations containing compounds of formula (I) where R1 is cyclohexyl, 4-chlorocyclohexyl, or bicyclo[2,2,1]hept-5-en-2-yl-endo-methyl, with R being 2-methoxy-3-pyridyl or 5-chloro/bromo-2-methoxy-3-pyridyl [1]. The patent further notes the preparation of 4-Chlorocyclohexylamine·HCl and related nicotinic acid derivatives as synthetic intermediates [1].

Pfizer Intermediate
Data to verify
Patent GB-1450801-A claims 4-chlorocyclohexyl as sulfonylurea R1 substituent
Documented intermediate precedent for metabolic disorder research
Patent document; verify current applicability
Sulfonylurea hypoglycemic agents Pharmaceutical intermediate Patent-validated application

4-Chloro-cyclohexylamine HCl: Application Scenarios


mGlu2-Focused CNS Drug Discovery

For medicinal chemistry programs targeting mGlu2 receptor modulation in central nervous system disorders, 4-chloro-cyclohexylamine hydrochloride provides a scaffold with quantifiably superior potency compared to 4-fluoro (1.35-fold advantage) and 4-bromo (2.2-fold advantage) analogs [1]. The pIC50 of 7.16 ± 0.08 (IC50 = 69 nM) at mGlu2 establishes this compound as the optimal starting point among 4-halogenated cyclohexylamine derivatives for hit-to-lead optimization campaigns requiring mGlu2 activity [1].

mGlu5 Receptor Selective Modulation

The 4-chloro analog demonstrates a pIC50 of 6.89 ± 0.29 (IC50 = 129 nM) at mGlu5 with a % Glu Max of only 1.6 ± 0.5%, providing a 17.6-fold potency enhancement over the 4-fluoro analog and >77-fold advantage over 4-bromo and 4-iodo derivatives [1]. This activity profile supports the use of 4-chloro-cyclohexylamine hydrochloride as a building block for developing mGlu5 modulators that require minimal intrinsic functional efficacy [1].

Structure-Based Drug Design: Conformational Homogeneity

The >90% conformational preference for the ea conformer observed in chlorocyclohexylamine derivatives, driven by stereoelectronic hyperconjugation effects rather than solvent or steric factors, provides a highly predictable molecular geometry for computational docking and structure-guided optimization [2]. This conformational homogeneity, combined with the intermediate steric and electronic properties of the chloro substituent, makes 4-chloro-cyclohexylamine hydrochloride an attractive scaffold for rational drug design where molecular recognition precision is paramount [2].

Sulfonylurea Hypoglycemic Agent Development

Pfizer patent GB-1450801-A establishes documented precedent for incorporating 4-chlorocyclohexyl as the R1 substituent in pyridinecarboxamide sulfonylurea hypoglycemic agents, positioning 4-chloro-cyclohexylamine hydrochloride as a validated intermediate for research programs exploring next-generation oral antidiabetic therapeutics [3]. The patent's specific inclusion of the 4-chlorocyclohexyl moiety among only three specified R1 options indicates a deliberate structural selection based on pharmacological optimization [3].

Application
Selection Property
Validation Focus
mGlu2 receptor modulation research
4-Chloro substitution for mGlu2 affinity
pIC50-based SAR profiling vs. halogen analogs
mGlu5 selective modulation studies
Low intrinsic functional efficacy (% Glu Max)
Potency differentiation window across 4-halo series
Structure-based drug design
Conformational homogeneity (>90% ea conformer)
Predictable molecular geometry for docking
Sulfonylurea hypoglycemic research
Patent-validated intermediate (GB-1450801-A)
Documented synthetic precedent as building block

Technical Documentation Hub

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